N-(2,4-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide N-(2,4-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 886953-21-5
VCID: VC4317485
InChI: InChI=1S/C17H16FN3O3S2/c1-10-3-5-13(11(2)7-10)19-16(22)9-25-17-20-14-6-4-12(18)8-15(14)26(23,24)21-17/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21)
SMILES: CC1=CC(=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)C
Molecular Formula: C17H16FN3O3S2
Molecular Weight: 393.45

N-(2,4-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

CAS No.: 886953-21-5

Cat. No.: VC4317485

Molecular Formula: C17H16FN3O3S2

Molecular Weight: 393.45

* For research use only. Not for human or veterinary use.

N-(2,4-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide - 886953-21-5

Specification

CAS No. 886953-21-5
Molecular Formula C17H16FN3O3S2
Molecular Weight 393.45
IUPAC Name N-(2,4-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C17H16FN3O3S2/c1-10-3-5-13(11(2)7-10)19-16(22)9-25-17-20-14-6-4-12(18)8-15(14)26(23,24)21-17/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21)
Standard InChI Key UAVZWCNSRGMPKT-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)C

Introduction

N-(2,4-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a complex organic compound belonging to the benzothiadiazine derivative class. It is primarily used in research settings due to its potential pharmacological activities, including antimicrobial and anticancer properties. The compound's molecular formula is C17H16FN3O3S2, and its molecular weight is approximately 393.5 g/mol .

Synthesis and Preparation

The synthesis of N-(2,4-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide involves multiple steps, including the formation of the benzothiadiazine ring, introduction of the fluoro group, attachment of the sulfanyl group, and formation of the acetamide moiety. Each step requires precise control over reaction conditions such as temperature and pH to ensure high yields and purity.

Synthesis Steps

  • Formation of the Benzothiadiazine Ring: This involves the cyclization of appropriate precursors under specific conditions.

  • Introduction of the Fluoro Group: The fluorine atom is introduced at the 7-position using fluorinating agents.

  • Attachment of the Sulfanyl Group: The sulfanyl group is attached through a nucleophilic substitution reaction.

  • Formation of the Acetamide Moiety: The final step involves reacting the intermediate with an appropriate amine to form the acetamide moiety.

Potential Applications and Mechanism of Action

This compound serves as a valuable building block in synthetic chemistry for developing new pharmaceuticals. Its potential applications include treating metabolic disorders and neurological conditions due to its interactions with various biological targets. The mechanism of action involves complex interactions with biological systems, suggesting therapeutic potential in diverse areas.

Potential Applications Table

Application AreaDescription
Metabolic DisordersPotential therapeutic applications due to interactions with biological targets
Neurological ConditionsShows promise in treating neurological conditions through its biological interactions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator